molecular formula C21H16ClN3O4 B6030522 N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide

N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B6030522
M. Wt: 409.8 g/mol
InChI Key: KGPMBNJLMKVKOL-UHFFFAOYSA-N
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Description

N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound with a molecular formula of C20H14Cl2N2O2. This compound is known for its unique chemical structure, which includes a chlorobenzoyl group, a nitro group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-aminoacetophenone to form an intermediate, which is then reacted with 4-methyl-3-nitrobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(4-((2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
  • 2-chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide

Uniqueness

N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research fields.

Properties

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c1-13-6-7-14(12-19(13)25(28)29)20(26)23-15-8-10-16(11-9-15)24-21(27)17-4-2-3-5-18(17)22/h2-12H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPMBNJLMKVKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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